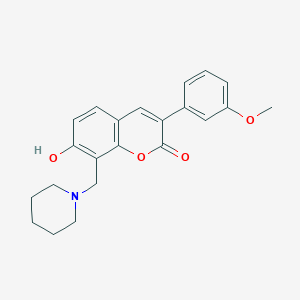
7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a piperidinylmethyl group attached to the chromen-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions
Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Hydroxy Group: The hydroxy group at position 7 can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and appropriate electrophiles.
Piperidinylmethyl Group Addition: The piperidinylmethyl group can be added through nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group attached to the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group at position 7 can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The piperidinylmethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Addition: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Addition: Alkylated or acylated chromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific biological targets, such as enzymes or receptors, to exert beneficial effects in treating diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modifications.
Wirkmechanismus
The mechanism of action of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the piperidinylmethyl group can enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Similar structure but lacks the piperidinylmethyl group.
7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one: Similar structure but lacks the piperidinylmethyl group.
8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Similar structure but lacks the hydroxy and methoxyphenyl groups.
Uniqueness
The uniqueness of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one lies in its combination of functional groups. The presence of the hydroxy, methoxyphenyl, and piperidinylmethyl groups provides a unique set of chemical properties and biological activities that are not found in similar compounds. This makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-17-7-5-6-15(12-17)18-13-16-8-9-20(24)19(21(16)27-22(18)25)14-23-10-3-2-4-11-23/h5-9,12-13,24H,2-4,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZTBQCSNXJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCCC4)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
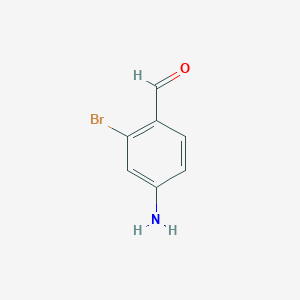
![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2458092.png)
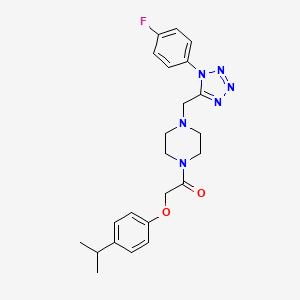
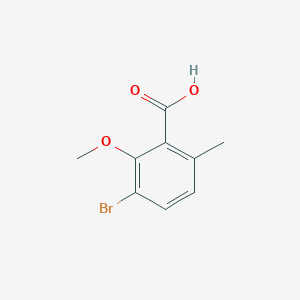
![2-[(2,4-dichlorophenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B2458095.png)
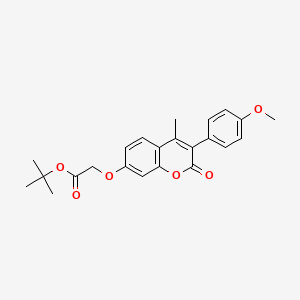
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2458099.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2458100.png)
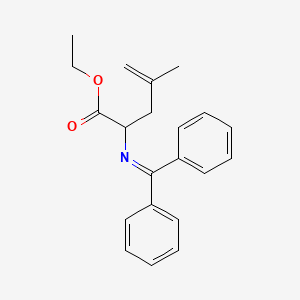
![[4-(Bromomethyl)phenyl]trimethylsilane](/img/structure/B2458103.png)
![2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole](/img/structure/B2458106.png)
![4-bromo-N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2458108.png)
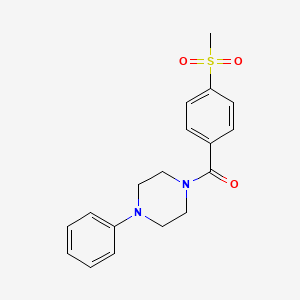
![(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2458113.png)
